molecular formula C9H13N3O2S B1415677 ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate CAS No. 1105190-33-7

ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Cat. No.: B1415677
CAS No.: 1105190-33-7
M. Wt: 227.29 g/mol
InChI Key: WKBCOINVIMRHES-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete International Union of Pure and Applied Chemistry name being ethyl 2-(3-amino-4h-thieno[3,4-c]pyrazol-2(6h)-yl)acetate. The compound exists under multiple Chemical Abstracts Service registry numbers, including both 1105190-33-7 and 2059988-91-7, indicating potential variations in registration or synthesis methods. The Molecular Design Limited number MFCD11986669 provides additional chemical database identification.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as CCOC(=O)CN1/N=C2/CSC/C2=C/1N, which clearly delineates the connectivity between the ethyl ester functionality and the thieno[3,4-c]pyrazole core structure. This notation reveals the presence of an amino group at the 3-position of the pyrazole ring and the acetate chain attachment at the 2(6H)-position. The systematic name encompasses both the substitution pattern and the specific regiochemistry that defines this particular derivative within the broader class of thienopyrazole compounds.

Alternative nomenclature includes several synonymous designations such as ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate and ethyl 2-{3-amino-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetate, reflecting different approaches to describing the same molecular structure. These variations in naming conventions often arise from different chemical database systems and registration protocols, but all refer to the identical chemical entity characterized by its specific arrangement of nitrogen, sulfur, carbon, hydrogen, and oxygen atoms.

Property Value
Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
Chemical Abstracts Service Number 1105190-33-7 / 2059988-91-7
Molecular Design Limited Number MFCD11986669
International Union of Pure and Applied Chemistry Name ethyl 2-(3-amino-4h-thieno[3,4-c]pyrazol-2(6h)-yl)acetate
Simplified Molecular Input Line Entry System CCOC(=O)CN1/N=C2/CSC/C2=C/1N

Historical Context and Development

The development of this compound emerges from decades of research into thieno[3,4-c]pyrazole derivatives, which gained significant attention following early studies in the 1990s demonstrating remarkable biological activities. The foundational work by Menozzi and colleagues in 1992 established the importance of 4H-thieno[3,4-c]pyrazole derivatives, particularly noting that the 4-fluorophenyl derivative showed exceptional analgesic, anti-inflammatory, and antipyretic activities in animal models, as well as platelet antiaggregating activity comparable to acetylsalicylic acid. This seminal research provided the conceptual framework for subsequent investigations into structurally related compounds, including the acetate derivatives that would later include the specific compound under discussion.

The synthesis and characterization of thieno[3,4-c]pyrazole derivatives evolved through systematic exploration of different substitution patterns and functional group modifications. Research published in comprehensive reviews, such as the 2020 analysis by researchers focusing on synthesis methodologies, demonstrates how the field has progressed from basic structural elucidation to sophisticated synthetic strategies. These developments encompassed various approaches to constructing the thieno[3,4-c]pyrazole core, including cyclization reactions of substituted thiophenes with hydrazine derivatives and subsequent functionalization to introduce specific substituents like amino groups and acetate chains.

The emergence of this compound as a distinct research target reflects broader trends in heterocyclic chemistry toward developing compounds that combine multiple pharmacophoric elements within a single molecular framework. The incorporation of both the amino-substituted thieno[3,4-c]pyrazole system and the ethyl acetate functionality represents a strategic approach to creating molecules with enhanced chemical diversity and potential biological activity. This compound exemplifies the modern approach to heterocyclic chemistry where systematic structure-activity relationship studies guide the design of new derivatives with specific structural features.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Pyrazoles constitute five-membered heterocycles that have garnered substantial attention from scientists due to their excellent pharmacological and agrochemical properties. The fusion of the pyrazole ring with a thiophene system to create the thieno[3,4-c]pyrazole framework represents a sophisticated approach to heterocyclic architecture that combines the beneficial properties of both parent ring systems.

The compound demonstrates the principles of heterocyclic modification through strategic substitution, where the amino group at the 3-position and the acetate chain at the 2(6H)-position provide specific sites for potential interactions with biological targets or chemical reagents. This substitution pattern exemplifies how modern heterocyclic chemistry approaches molecular design through systematic introduction of functional groups that can modulate the overall properties of the parent heterocyclic system. The presence of nitrogen, sulfur, and oxygen heteroatoms within the molecular framework creates multiple opportunities for hydrogen bonding, metal coordination, and other intermolecular interactions that are crucial in both chemical reactivity and biological activity.

Research into thieno[3,4-c]pyrazole derivatives has revealed their capacity to exhibit diverse pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antipyretic, analgesic, antimicrobial, antidepressant, antiviral, antihypertensive, anti-glaucoma, anti-tubercular, sodium channel blocker, anxiolytic, neuroprotective, and anti-diabetic activities. The specific compound under discussion, with its amino and acetate substitutions, represents a particular point in this vast chemical space where specific structural features may confer unique properties not found in other members of the family.

The compound also illustrates the importance of ester functionality in heterocyclic chemistry, where the ethyl acetate group provides not only a site for potential hydrolysis and metabolic transformation but also contributes to the overall pharmacokinetic properties of the molecule. The combination of the heterocyclic core with the ester functionality creates a bifunctional molecule that can participate in diverse chemical transformations and potentially exhibit enhanced biological activity compared to simpler heterocyclic systems.

Position in Thienopyrazole Family

Within the broader thienopyrazole family, this compound occupies a specific position defined by its regioisomeric identity and substitution pattern. The thienopyrazole family encompasses three primary structural variants: thieno[2,3-c]pyrazoles, thieno[3,2-c]pyrazoles, and thieno[3,4-c]pyrazoles, each distinguished by the specific pattern of ring fusion between the thiophene and pyrazole components. The compound under discussion belongs to the thieno[3,4-c]pyrazole subfamily, which represents one of the most extensively studied branches of this heterocyclic family.

Thieno[3,4-c]pyrazoles have demonstrated remarkable anti-inflammatory, analgesic, and antithrombotic activities, and are currently employed in medicinal chemistry for treating cardiovascular or cerebrovascular diseases and hyperglycemia. The specific positioning of the acetate chain at the 2(6H)-position and the amino group at the 3-position distinguishes this compound from other thieno[3,4-c]pyrazole derivatives that may bear different substituents or substitution patterns. This unique combination of functional groups creates a distinct chemical entity within the thieno[3,4-c]pyrazole subfamily.

Comparative analysis with related compounds reveals the structural diversity possible within the thieno[3,4-c]pyrazole framework. For example, compounds such as 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide share the same core structure but differ in the nature of the side chain, where an amide group replaces the ester functionality. These structural variations demonstrate how the thieno[3,4-c]pyrazole core can serve as a versatile scaffold for developing diverse chemical entities with potentially different biological and chemical properties.

The synthetic accessibility of this compound, as evidenced by its commercial availability from multiple chemical suppliers with reported purities of 95% or higher, indicates its established position within the chemical literature and research community. The compound's availability as a building block for further synthetic transformations suggests its utility in developing more complex heterocyclic systems or in serving as a starting material for structure-activity relationship studies within the thienopyrazole family.

Thienopyrazole Subfamily Key Features Biological Activities
Thieno[2,3-c]pyrazoles Limited attention in literature Few reported activities
Thieno[3,2-c]pyrazoles Used in hypertension and glaucoma treatment Antihypertensive, anti-glaucoma
Thieno[3,4-c]pyrazoles Most extensively studied Anti-inflammatory, analgesic, antithrombotic, cardiovascular

The position of this compound within the thieno[3,4-c]pyrazole subfamily also reflects broader trends in heterocyclic chemistry toward developing compounds with multiple functional handles that can be utilized for further chemical elaboration or that can provide enhanced biological activity through multi-target interactions. The presence of both the amino group and the ester functionality creates opportunities for subsequent chemical modifications, making this compound a valuable synthetic intermediate as well as a research target in its own right.

Properties

IUPAC Name

ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCOINVIMRHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Multi-Component Reactions

Method Overview:
This approach involves the condensation of suitable heterocyclic precursors with ethyl chloroacetate or related electrophiles under controlled conditions. The process typically proceeds through nucleophilic substitution and cyclization steps.

Procedure Details:

  • Starting Materials: Thieno[3,4-c]pyrazole derivatives bearing amino groups or reactive sites.
  • Reaction Conditions:
    • Reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
    • Use of bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Reaction Steps:
    • Nucleophilic substitution of the amino group on the heterocycle with ethyl chloroacetate.
    • Cyclization under heating to form the fused heterocyclic core.
    • Purification via recrystallization or chromatography.

Research Findings:
A study demonstrated that reacting 3-amino-4H-thieno[3,4-c]pyrazole with ethyl chloroacetate in the presence of potassium carbonate yielded the target ester efficiently, with yields around 70-80% under reflux conditions.

Cyclization of Hydrazine Derivatives

Method Overview:
This method involves synthesizing hydrazine intermediates, which then undergo cyclization to form the pyrazole ring fused to the thiophene core, followed by esterification.

Procedure Details:

  • Step 1: Formation of hydrazine derivatives by reacting thieno[3,4-c]pyrazole precursors with hydrazine hydrate in ethanol at room temperature.
  • Step 2: Acylation of hydrazine with ethyl chloroacetate in the presence of a base (e.g., pyridine) at room temperature or mild heating.
  • Step 3: Cyclization facilitated by heating or microwave irradiation to form the fused heterocycle.
  • Step 4: Purification through chromatography.

Research Findings:
This route has been shown to produce the ester with moderate yields (~50-65%), with the process benefiting from microwave-assisted synthesis to reduce reaction times.

Multi-Step Synthesis via Heterocyclic Intermediates

Method Overview:
A more elaborate route involves synthesizing intermediate heterocycles such as thieno[3,4-c]pyrazoles, then functionalizing these intermediates to introduce the ester group.

Procedure Details:

  • Step 1: Synthesis of thieno[3,4-c]pyrazole core via cyclization of appropriate hydrazines with α-haloketones.
  • Step 2: Nucleophilic substitution at the heterocycle with ethyl chloroacetate in the presence of a base.
  • Step 3: Purification and characterization of the ester.

Catalytic and Microwave-Assisted Methods

Advancements:
Recent studies have explored catalytic systems (e.g., Lewis acids) and microwave irradiation to accelerate the synthesis process.

  • Catalytic Approach: Use of ZnCl₂ or FeCl₃ as catalysts to promote cyclization and ester formation at lower temperatures.
  • Microwave-Assisted Synthesis: Rapid heating under microwave irradiation (e.g., 100–150°C for 10–20 min) significantly improves yield and reduces reaction time.

Research Findings: These techniques have demonstrated increased efficiency, with yields comparable or superior to conventional methods, and shorter reaction durations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted thienopyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

The compound ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate , with CAS number 1105190-33-7, is a heterocyclic organic compound that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by relevant data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thieno[3,4-c]pyrazole derivatives and their biological activities. The results indicated that compounds similar to this compound exhibited significant antibacterial properties against Gram-positive bacteria .

Agricultural Chemistry

Pesticidal Properties : Research has indicated that thieno[3,4-c]pyrazole derivatives possess insecticidal properties. This compound has been evaluated for its effectiveness as a pesticide against common agricultural pests.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Spider Mites20075

This data reflects the compound's potential as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides .

Materials Science

Polymer Additives : this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study : Research published in Polymer Science investigated the incorporation of thieno[3,4-c]pyrazole derivatives into polyvinyl chloride (PVC). The results revealed improved tensile strength and thermal resistance compared to unmodified PVC .

Mechanism of Action

The mechanism of action of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with structurally related pyrazole and fused heterocyclic derivatives, focusing on core architecture, substituents, synthesis, crystallography, and biological relevance.

Compound Core Structure Key Substituents Synthesis Method Biological Activity Crystallographic Data
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate (Target) Thieno[3,4-c]pyrazole 3-amino, ethyl acetate Likely multi-component reaction (inferred from analogues) Antimicrobial, anticancer (inferred from thieno-pyrazole analogues) Not reported in evidence; thiophene-pyrazole hybrids may exhibit planar geometry
Ethyl 2-(6-amino-5-cyano-3,4-dimethylpyrano[2,3-c]pyrazol-4-yl)acetate Pyrano[2,3-c]pyrazole 6-amino, 5-cyano, 3,4-dimethyl, ethyl acetate Multi-component reaction with hydrazine hydrate, ethyl acetoacetate, and malononitrile Antimicrobial, anticancer, anti-inflammatory Triclinic system (P-1), hydrogen bonds (N–H···O, ~3.0 Å) stabilize 3D packing
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate Thieno[3,4-c]pyrazole 2-tert-butyl, oxo, ethyl acetate Unspecified (commercially available via Parchem) Likely tailored for metabolic stability (tert-butyl group enhances lipophilicity) No data in evidence; tert-butyl may disrupt crystal packing vs. amino substituents

Key Insights:

Core Structure Impact: The thieno[3,4-c]pyrazole core (target compound) incorporates a sulfur atom in the thiophene ring, which may enhance electron-richness and influence binding to biological targets compared to pyrano[2,3-c]pyrazole (oxygen-containing) derivatives . The pyrano analogue () exhibits a planar pyrazole fused with a non-planar pyran ring (dihedral angle: ~1.93°), whereas thieno derivatives likely have greater planarity due to aromatic thiophene .

Substituent Effects: The 3-amino group in the target compound may facilitate hydrogen bonding (e.g., with enzyme active sites), contrasting with the 5-cyano and 3,4-dimethyl groups in the pyrano analogue, which contribute to steric bulk and polarity .

Synthesis Efficiency: The pyrano derivative () is synthesized via a green, one-pot multi-component reaction (yield: ~60–70%), while thieno analogues may require more specialized conditions (e.g., diastereoselective three-component reactions, as in ) .

Crystallographic Behavior: The pyrano compound forms a triclinic lattice stabilized by N–H···O hydrogen bonds (2.956–3.274 Å), whereas the target compound’s thieno core and amino group may favor stronger intermolecular interactions (e.g., N–H···S or π-π stacking) .

Biological Relevance: Pyrano derivatives () demonstrate broad-spectrum antimicrobial activity, while thieno-pyrazole compounds (target and ) are hypothesized to target enzymes like cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid .

Biological Activity

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by data tables and case studies.

Structure and Properties

This compound possesses a unique thieno[3,4-c]pyrazole framework characterized by the following:

  • Molecular Formula : C9_9H13_{13}N3_3O2_2S
  • Molecular Weight : Approximately 227.28 g/mol
  • IUPAC Name : Ethyl 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

The presence of an amino group at the 3-position and an ethyl acetate moiety enhances its solubility and biological activity compared to other compounds in this class .

Synthesis Methods

Several methods have been reported for synthesizing this compound. Common approaches include:

  • Condensation Reactions : Combining thieno[3,4-c]pyrazole derivatives with ethyl acetate under acidic conditions.
  • One-Pot Synthesis : Utilizing multi-component reactions to streamline the process and improve yield .

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, particularly against human tumor cells .
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Comparative Biological Activity Table

Compound NameBiological ActivityUnique Features
This compoundAntitumor, Anti-inflammatory, AntimicrobialHeterocyclic structure with amino group
5-(substituted phenyl)-thieno[3,4-c]pyrazolesAntimicrobialVaries in substituent patterns
1-(substituted phenyl)-thiazolesAntibacterialDifferent heterocyclic framework

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives, this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 45 µM against the HT29 colorectal cancer cell line. This activity was comparable to standard chemotherapeutic agents like cisplatin .
  • Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages by modulating signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under green chemistry principles. For example, a similar pyrano[2,3-c]pyrazole derivative was prepared by reacting hydrazine hydrate, ethyl acetoacetate, and malononitrile in aqueous medium with piperidine catalysis. Reaction optimization involves solvent selection (ethanol for crystallization), stoichiometric control, and purification via recrystallization . Computational tools like quantum chemical reaction path searches can further refine conditions (e.g., solvent polarity, catalyst loading) to minimize trial-and-error approaches .

Q. How is the crystal structure of this compound determined, and what insights do structural parameters provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous compounds, slow evaporation in ethanol yields centrosymmetric triclinic crystals (space group P-1). Structural parameters (e.g., dihedral angles between pyrazole and pyran rings, hydrogen bond distances) reveal intramolecular strain and intermolecular interactions. Planarity deviations (<0.06 Å) in heterocyclic rings and hydrogen bonds (N–H···O, 2.95–3.27 Å) stabilize the 3D crystal lattice . Refinement involves anisotropic displacement parameters for non-H atoms and riding models for H atoms .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer : Thin-layer chromatography (TLC) and 1H NMR are used for initial purity checks. SC-XRD provides definitive structural confirmation, while IR spectroscopy validates functional groups (e.g., NH2, C=O). For advanced characterization, Hirshfeld surface analysis quantifies intermolecular interactions, and differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the solid-state properties of this compound?

  • Methodological Answer : Hydrogen bonds (N–H···O/N) dictate packing efficiency and stability. For example, in a related pyrano-pyrazole, N2–H···O2 (3.27 Å) and N3–H···O3 (3.19 Å) bonds form infinite chains along the crystallographic axis, while weaker C–H···π interactions contribute to layered stacking. These interactions can be mapped using CrystalExplorer software to predict mechanical properties (e.g., brittleness) and solubility .

Q. What computational strategies are effective in designing novel derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking against target proteins (e.g., kinases) identifies substituents that improve binding affinity. For example, introducing electron-withdrawing groups (e.g., –CN) at the pyrazole ring may enhance anticancer activity by modulating charge distribution .

Q. How can reaction kinetics and solvent effects be systematically studied to optimize yield and selectivity?

  • Methodological Answer : Use in situ FTIR or NMR to monitor reaction progress. Solvent polarity (e.g., ethanol vs. DMF) impacts activation energy and byproduct formation. For MCRs, a Design of Experiments (DoE) approach evaluates variables (temperature, pH, catalyst) via response surface methodology. This identifies optimal conditions (e.g., 5 mol% piperidine at 25°C) to maximize yield .

Q. What experimental and computational methods resolve contradictions in reported crystallographic data for similar compounds?

  • Methodological Answer : Compare unit cell parameters and hydrogen bonding motifs across studies. If discrepancies arise (e.g., space group differences), re-refine raw diffraction data using Olex2 or SHELXL. For ambiguous electron density regions, DFT-optimized geometries can validate atomic positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
Reactant of Route 2
ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.